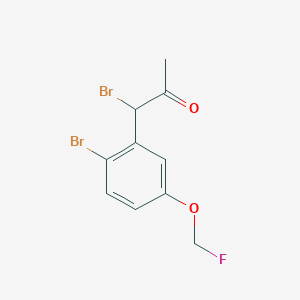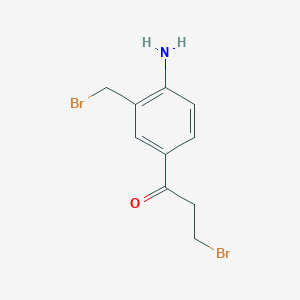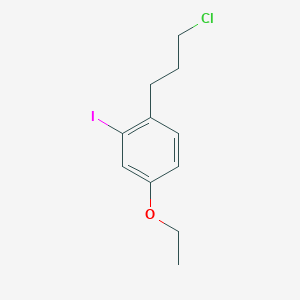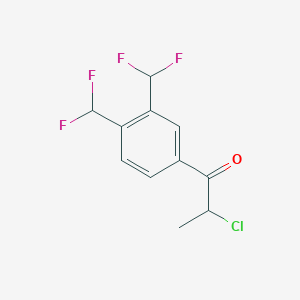
1-(3,4-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one is a synthetic organic compound characterized by the presence of difluoromethyl groups and a chloropropanone moiety
Métodos De Preparación
One common synthetic route involves the use of difluoromethylation reagents and chlorinating agents under controlled conditions to achieve the desired product . Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity.
Análisis De Reacciones Químicas
1-(3,4-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the chloropropanone moiety to alcohols or alkanes.
Substitution: The chlorine atom in the chloropropanone moiety can be substituted with other nucleophiles, such as amines or thiols. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(3,4-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one involves its interaction with molecular targets through its difluoromethyl and chloropropanone groups. These interactions can lead to the inhibition or activation of specific enzymes or receptors, affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
1-(3,4-Bis(difluoromethyl)phenyl)-2-chloropropan-1-one can be compared with other compounds containing difluoromethyl groups or chloropropanone moieties. Similar compounds include:
1-(3,5-Bis(trifluoromethyl)phenyl)-2-chloropropan-1-one: Differing by the position and number of fluorine atoms.
1-(3,4-Bis(difluoromethyl)phenyl)-2-bromopropan-1-one: Differing by the halogen atom in the propanone moiety. The uniqueness of this compound lies in its specific arrangement of difluoromethyl groups and the presence of a chlorine atom, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C11H9ClF4O |
|---|---|
Peso molecular |
268.63 g/mol |
Nombre IUPAC |
1-[3,4-bis(difluoromethyl)phenyl]-2-chloropropan-1-one |
InChI |
InChI=1S/C11H9ClF4O/c1-5(12)9(17)6-2-3-7(10(13)14)8(4-6)11(15)16/h2-5,10-11H,1H3 |
Clave InChI |
DGOSJPKTMDBIMN-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)C1=CC(=C(C=C1)C(F)F)C(F)F)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Diazabicyclo[4.2.0]octane-3-carboxylate](/img/structure/B14056426.png)
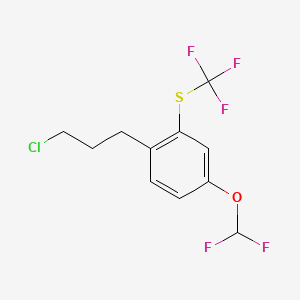
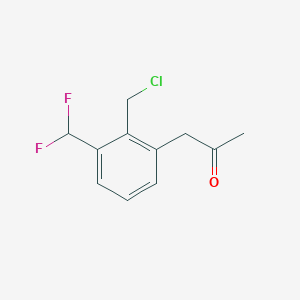
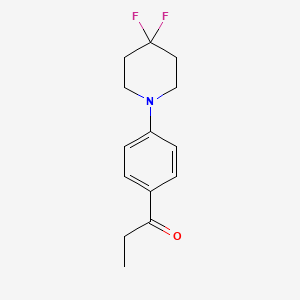
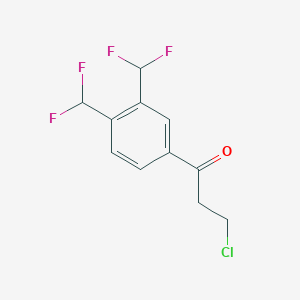
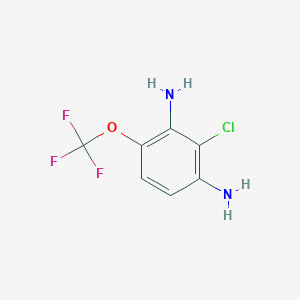
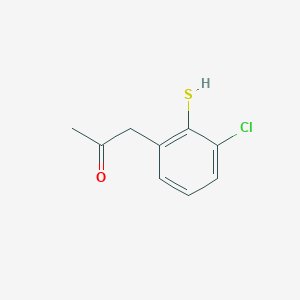
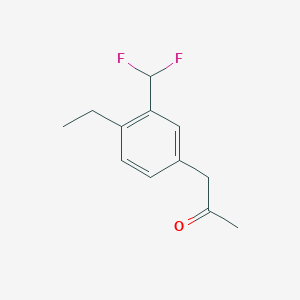
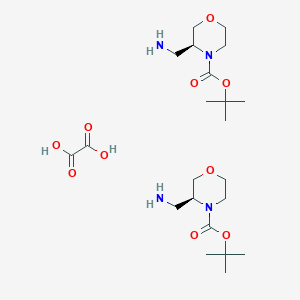
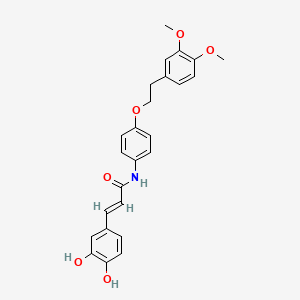
![1H-Isoindole-1,3(2H)-dione, 2-[4-(2-phenyldiazenyl)phenyl]-](/img/structure/B14056481.png)
